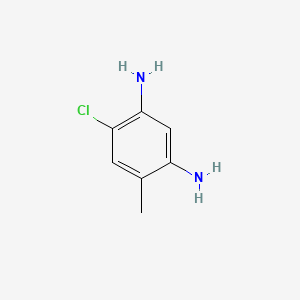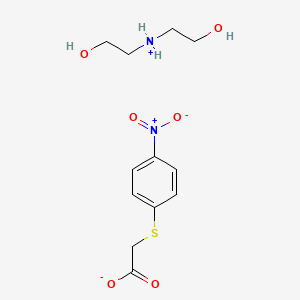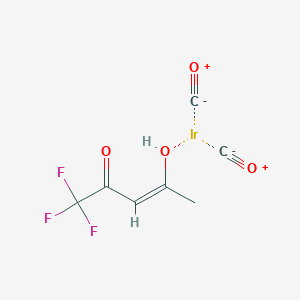
Iridium, dicarbonyl(1,1,1-trifluoro-2,4-pentanedionato-O,O')-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iridium, dicarbonyl(1,1,1-trifluoro-2,4-pentanedionato-O,O’)- is a coordination compound with the molecular formula C7H4F3IrO4. It is known for its unique chemical properties and applications in various scientific fields. The compound consists of an iridium center coordinated to two carbonyl groups and a 1,1,1-trifluoro-2,4-pentanedionato ligand.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Iridium, dicarbonyl(1,1,1-trifluoro-2,4-pentanedionato-O,O’)- typically involves the reaction of iridium trichloride with 1,1,1-trifluoro-2,4-pentanedione in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the iridium center. The resulting product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Iridium, dicarbonyl(1,1,1-trifluoro-2,4-pentanedionato-O,O’)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can be reduced to lower oxidation state iridium species.
Substitution: The carbonyl and trifluoro-pentanedionato ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(III) complexes, while reduction reactions can produce iridium(I) species. Substitution reactions result in the formation of new iridium complexes with different ligands .
Aplicaciones Científicas De Investigación
Iridium, dicarbonyl(1,1,1-trifluoro-2,4-pentanedionato-O,O’)- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation and carbonylation reactions.
Biology: The compound is studied for its potential use in bioinorganic chemistry and as a probe for studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other iridium complexes.
Mecanismo De Acción
The mechanism of action of Iridium, dicarbonyl(1,1,1-trifluoro-2,4-pentanedionato-O,O’)- involves coordination to target molecules through its iridium center. The compound can interact with various molecular targets, including enzymes, DNA, and proteins, leading to changes in their structure and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .
Comparación Con Compuestos Similares
Similar Compounds
Chromium, tris(1,1,1-trifluoro-2,4-pentanedionato-O,O’)-: Similar in structure but contains chromium instead of iridium.
Cobalt, tris(1,1,1-trifluoro-2,4-pentanedionato-O,O’)-: Contains cobalt and exhibits different chemical properties and reactivity.
Uniqueness
Iridium, dicarbonyl(1,1,1-trifluoro-2,4-pentanedionato-O,O’)- is unique due to its iridium center, which imparts distinct catalytic properties and reactivity compared to its chromium and cobalt analogs. The presence of the trifluoro-pentanedionato ligand also enhances its stability and solubility in various solvents .
Propiedades
Número CAS |
14024-04-5 |
|---|---|
Fórmula molecular |
C7H5F3IrO4 |
Peso molecular |
402.32 g/mol |
Nombre IUPAC |
carbon monoxide;iridium;(Z)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C5H5F3O2.2CO.Ir/c1-3(9)2-4(10)5(6,7)8;2*1-2;/h2,9H,1H3;;;/b3-2-;;; |
Clave InChI |
DCAKENLETBFGEQ-GDNGEXCGSA-N |
SMILES isomérico |
C/C(=C/C(=O)C(F)(F)F)/O.[C-]#[O+].[C-]#[O+].[Ir] |
SMILES canónico |
CC(=CC(=O)C(F)(F)F)O.[C-]#[O+].[C-]#[O+].[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


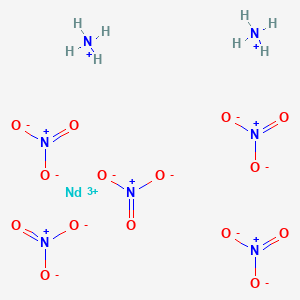
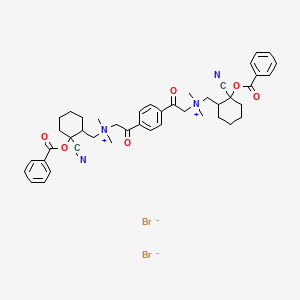
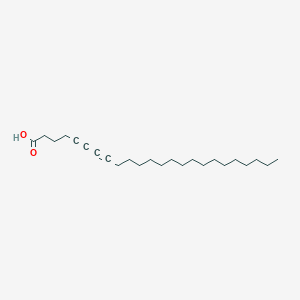
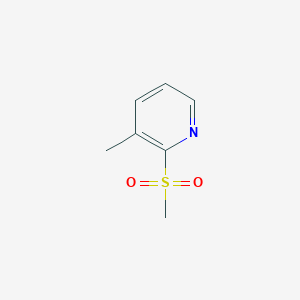
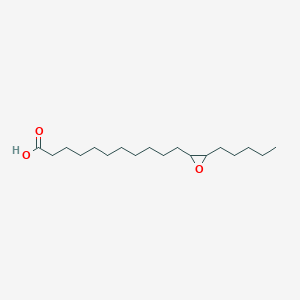
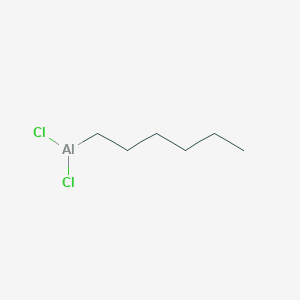

![[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate](/img/structure/B13736601.png)
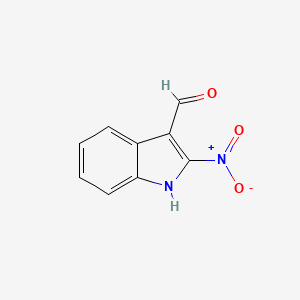
![2-[[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13736609.png)
